2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole

Lipophilicity Drug-likeness Physiochemical property prediction

Procure this exact 3-methylpyridin-4-yloxy piperidinyl-benzoxazole to ensure experimental reproducibility in kinase selectivity profiling. Its specific regiochemistry and lower predicted lipophilicity (XLogP3 ~3.7 vs. 4.2 for the 3-chloro analog) directly influence membrane permeability, solubility, and target binding—parameters critical for VEGFR-2/c-Met dual inhibition assays. Generic substitution risks divergent potency and ADME profiles. Ideal for benchmarking ligand efficiency metrics (LE, LLE) and mapping structure-kinase selectivity relationships against reference inhibitors like Sorafenib in apoptosis (p53/BAX/caspase-9) pathway panels.

Molecular Formula C19H21N3O2
Molecular Weight 323.4 g/mol
CAS No. 2640972-63-8
Cat. No. B6475822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole
CAS2640972-63-8
Molecular FormulaC19H21N3O2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C19H21N3O2/c1-14-12-20-9-6-17(14)23-13-15-7-10-22(11-8-15)19-21-16-4-2-3-5-18(16)24-19/h2-6,9,12,15H,7-8,10-11,13H2,1H3
InChIKeySCMBPPYUIJVGAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole (CAS 2640972-63-8): A Structurally Differentiated Piperidinyl-Benzoxazole Candidate for Kinase-Targeted Research


2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole (CAS 2640972-63-8) is a heterocyclic small molecule belonging to the piperidinyl-benzoxazole class, a scaffold actively investigated for dual kinase inhibition in oncology [1]. The compound features a benzoxazole core linked via a piperidine ring to a 3-methylpyridin-4-yloxy substituent, a specific regiochemical and electronic configuration that distinguishes it from other in-class analogs. This structural arrangement positions the molecule within a chemical space explored for VEGFR-2 and c-Met kinase inhibition, where subtle substituent modifications have been shown to significantly alter potency, selectivity, and drug-like properties [1].

Why Piperidinyl-Benzoxazole Analogs Cannot Be Interchanged: Procurement Risks for 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole


In the piperidinyl-benzoxazole series, minor structural modifications—such as changing the pyridine substituent from a methyl to a chloro group or altering its ring position—profoundly impact molecular properties critical for biological activity. For instance, the 3-chloro analog (CAS 2549011-56-3) exhibits a higher calculated logP (XLogP3: 4.2) and a larger molecular weight (343.8 g/mol) compared to the 3-methyl target compound (predicted XLogP3: ~3.7; MW: 323.4 g/mol), potentially affecting membrane permeability and solubility [1]. Furthermore, the positional isomer with a 2-methylpyridin-4-yloxy group introduces different steric and electronic environments around the pyridine nitrogen, which can alter hydrogen-bonding capacity and target binding . Generic substitution without verifying these specific physiochemical and pharmacological parameters risks selecting a compound with divergent potency, selectivity, and ADME profile, undermining experimental reproducibility in kinase inhibition and cellular assays [1].

Quantitative Differentiation Evidence for 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole Against Closest Analogs


Predicted Lipophilicity Advantage: 3-Methyl vs. 3-Chloro Analog for Optimized Permeability

The target compound's 3-methyl substituent on the pyridine ring is predicted to confer lower lipophilicity compared to the 3-chloro analog (CAS 2549011-56-3). This difference is quantifiable via calculated XLogP3 values. The 3-chloro analog has a reported XLogP3 of 4.2 [1]. While an experimentally determined logP for the target compound is not publicly available, in silico predictions based on structural fragmentation methods estimate an XLogP3 of approximately 3.6–3.8, resulting in a quantified difference of ΔXLogP3 ≈ 0.4–0.6 units. This suggests the target compound may have improved aqueous solubility and a reduced potential for non-specific binding, a key consideration for early-stage kinase inhibitor development.

Lipophilicity Drug-likeness Physiochemical property prediction ADME

Regiochemical Differentiation: 3-Methyl vs. 2-Methyl Isomer Impacts Pyridine Nitrogen Accessibility for Target Binding

The position of the methyl group on the pyridine ring determines the electronic environment and steric accessibility of the pyridine nitrogen, a critical feature for hinge-region binding in kinases. In the target compound, the 3-methyl group is adjacent to the pyridine nitrogen (at position 4), which can influence its pKa and hydrogen-bond acceptor capacity through a combination of inductive and steric effects. In contrast, the 2-methyl isomer (EVT-12377070) places the methyl group ortho to the nitrogen, creating a different steric and electronic profile . Although comparative IC50 data for these specific isomers is unavailable, class-level evidence demonstrates that a methyl-to-chloro switch on the pyridine ring of benzoxazole-piperidine hybrids alters VEGFR-2 IC50 by over 3-fold (e.g., from ~0.25 μM to ~0.85 μM in closely related series) [1]. This supports the expectation that the 3-methyl vs. 2-methyl regiochemistry will similarly yield distinct target engagement profiles.

Regiochemistry Kinase hinge-binding Molecular recognition Structure-Activity Relationship

Molecular Weight and TPSA Differentiation from the 3-Chloro Analog Favor Ligand Efficiency Metrics

The target compound (MW = 323.4 g/mol) is significantly smaller than its 3-chloro analog (MW = 343.8 g/mol), a difference of approximately 20.4 g/mol [1]. Both share an identical heavy atom count (24) and topological polar surface area (TPSA ≈ 51.4 Ų), as predicted for the 3-chloro analog. Consequently, the target compound's lower molecular weight translates to a higher ligand efficiency (LE) if comparable potency is achieved. For instance, if both compounds exhibited a VEGFR-2 IC50 of 100 nM, the target compound would have a LE of ~0.38 kcal/mol per heavy atom vs. ~0.36 for the chloro analog, a ~5% improvement. This metric is critical for fragment- and lead-based drug discovery programs where maximizing binding energy per atom is a primary optimization goal.

Ligand efficiency Lead-likeness Physiochemical property Fragment-based drug discovery

Class-Level Potency Benchmarking: Piperidinyl-Benzoxazole Series Demonstrates Nanomolar Dual Kinase Inhibition in Breast Cancer Models

Although direct data for the target compound is unavailable, the piperidinyl-benzoxazole class to which it belongs has recently yielded compounds with potent dual VEGFR-2/c-Met inhibition. Representative optimized derivatives (e.g., compound 11b) achieved VEGFR-2 IC50 = 0.145 μM and c-Met IC50 = 0.21 μM, with selective cytotoxicity against MCF-7 breast cancer cells (IC50 below 10 μM) compared to normal breast cells (MCF-10A) [1]. These potencies are comparable to or exceed the reference inhibitor Sorafenib. This class-level data establishes the scaffold's potential and provides a quantitative benchmark against which the target compound's performance can be measured once assay data are generated. The structural differentiation of the 3-methylpyridin-4-yloxy substituent positions the target compound as a potentially distinct vector within this active series.

VEGFR-2 c-Met Kinase inhibition Breast cancer Cytotoxicity

High-Impact Research Applications for 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole Based on Evidence


Kinase Selectivity Profiling in Dual VEGFR-2/c-Met Inhibitor Programs

The compound's structural alignment with the piperidinyl-benzoxazole class, which has demonstrated potent dual VEGFR-2 and c-Met inhibition, makes it a strong candidate for selectivity profiling panels. Its distinct 3-methylpyridin-4-yloxy substituent can be leveraged in head-to-head kinase assays against reference inhibitors like Sorafenib and Staurosporine to map structure-kinase selectivity relationships, as established in recent class-level studies [1].

Structure-Activity Relationship (SAR) Exploration of Pyridine Substituent Effects on Potency and ADME

The compound serves as a critical SAR probe for understanding how pyridine substituent regio- and physiochemistry (3-methyl vs. 2-methyl or 3-chloro) affects target binding and drug-like properties. Its lower predicted lipophilicity compared to the 3-chloro analog [2] and distinct electronic profile offer a systematic way to correlate structural changes with measured logD, solubility, permeability, and ultimately, in vitro potency, providing a quantitative framework for lead optimization.

Ligand-Efficiency-Driven Fragment Elaboration for Kinase Inhibitor Discovery

With a molecular weight of 323.4 g/mol—lower than many analogs—the compound aligns with lead-like chemical space and offers a favorable starting point for fragment-based or ligand-efficiency-driven optimization. Researchers can use the compound to benchmark ligand efficiency metrics (LE, LLE) against larger, more lipophilic analogs [2], guiding the design of more efficient clinical candidates.

Mechanistic Studies of Apoptosis Induction in Breast Cancer Models

Given the class-level evidence that piperidinyl-benzoxazole derivatives induce G2/M cell-cycle arrest and apoptosis in MCF-7 cells via p53/BAX/caspase-9 upregulation [1], this compound can be applied in similar mechanistic panels. Its structural uniqueness may reveal differentiated effects on apoptosis markers, contributing to the understanding of how specific substituents modulate cell death pathways.

Quote Request

Request a Quote for 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.